4-Phenylazepane-1-carboxamide
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Overview
Description
4-Phenylazepane-1-carboxamide is a chemical compound with the molecular formula C12H17N2O It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
Mechanism of Action
Target of Action
It is known that 4-phenylazepane, a base structure in a series of opioid analgesics, interacts with opioid receptors
Biochemical Pathways
It is known that phenazine-1-carboxamide, a similar compound, affects several biochemical pathways, including atp-binding cassette (abc) transporters, nitrogen metabolism, and aminobenzoate degradation
Result of Action
It is known that phenazine-1-carboxamide, a similar compound, has antifungal effects and can decrease the mycelial biomass and protein content of certain fungi
Biochemical Analysis
Biochemical Properties
4-Phenylazepane-1-carboxamide is involved in biochemical reactions, particularly in the synthesis of benzene derivatives . The compound interacts with various enzymes and proteins during these reactions. For instance, in the synthesis of benzene derivatives, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This interaction is crucial for the continuation of the reaction.
Cellular Effects
Related compounds such as phenazine-1-carboxamide (PCN), a phenazine derivative, have been found to exhibit strong antagonistic effects on fungal phytopathogens . This suggests that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Related compounds have been synthesized under mild conditions with ample reaction scope .
Dosage Effects in Animal Models
Related compounds such as phenazine-1-carboxamide have shown promising effects in the alleviation of cognitive decline induced by scopolamine .
Metabolic Pathways
Related compounds such as phenazine-1-carboxamide are involved in both the histidine and purine biosynthesis pathways .
Transport and Distribution
Related compounds have been found to be transported and distributed within cells and tissues .
Subcellular Localization
Related compounds have been found to be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylazepane-1-carboxamide typically involves the reaction of 4-Phenylazepane with a carboxylating agent. One common method is the condensation of 4-Phenylazepane with a carboxylic acid derivative, such as an acid chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the azepane ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 4-Phenylazepane-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Phenylazepane-1-carboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential as therapeutic agents, particularly in the field of pain management and neuropharmacology.
Comparison with Similar Compounds
4-Phenylazepane: The parent compound without the carboxamide group.
4-Phenylpiperidine: A six-membered ring analog with similar structural features.
Azepane: The basic seven-membered ring structure without any substituents.
Uniqueness: 4-Phenylazepane-1-carboxamide is unique due to the presence of both the phenyl and carboxamide groups, which confer specific chemical and biological properties. The carboxamide group enhances its solubility and reactivity, while the phenyl group contributes to its aromatic character and potential interactions with biological targets .
Properties
IUPAC Name |
4-phenylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)15-9-4-7-12(8-10-15)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVONTOIJMXDPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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